

# A Guide to Inter-Laboratory Comparison of Nitrosamine Analysis in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of nitrosamine impurities at trace levels in pharmaceutical products is a critical challenge for ensuring patient safety. Inter-laboratory comparison studies are essential for validating the reliability and reproducibility of analytical methods used across the industry. This guide provides an objective comparison of analytical performance from a collaborative study, details common experimental protocols, and visualizes key biological and analytical pathways to support researchers in this field.

# Data Presentation: A Comparative Overview of Analytical Performance

An international regulatory laboratory network conducted a collaborative study to analyze N-nitrosodimethylamine (NDMA) in metformin active pharmaceutical ingredients (APIs) and finished drug products.[1][2][3] The following table summarizes the reported sensitivities of the analytical procedures developed and validated by ten of the participating laboratories. This data highlights the range of performance characteristics across different validated methods.

Table 1: Comparison of Sensitivities of Analytical Procedures for NDMA in Metformin Products from an International Collaborative Study



| Laboratory/Ag<br>ency | Primary<br>Analytical<br>Technique | Quantitation<br>Limit (QL) in<br>ppb (ng/g) | Detection<br>Limit (DL) in<br>ppb (ng/g) | Notes                                         |
|-----------------------|------------------------------------|---------------------------------------------|------------------------------------------|-----------------------------------------------|
| Laboratory 1          | LC-MS/MS                           | 10                                          | 3                                        | -                                             |
| Laboratory 2          | GC-MS/MS                           | 10                                          | 3                                        | -                                             |
| Laboratory 3          | LC-MS/MS                           | 10                                          | 3                                        | -                                             |
| Laboratory 4          | LC-MS/MS                           | 15.5                                        | 5                                        | QL/DL apply to<br>API                         |
| Laboratory 5          | GC-MS                              | 10                                          | 3                                        | QL/DL apply to FDFs                           |
| Laboratory 6          | GC-MS/MS                           | 10                                          | 3                                        | QL/DL apply to<br>modified release<br>product |
| Laboratory 7          | LC-MS/MS                           | 32                                          | -                                        | -                                             |
| Laboratory 8          | LC-MS/MS                           | 10                                          | 3                                        | -                                             |
| Laboratory 9          | GC-MS/MS                           | 10                                          | 3                                        | -                                             |
| Laboratory 10         | LC-MS/MS                           | 10                                          | 3                                        | -                                             |

Source: Adapted from Keire, D.A., et al., AAPS J 24, 56 (2022).[1][2][3] ppb (parts per billion) is equivalent to ng/g. FDFs: Finished Dosage Forms

## **Experimental Protocols**

Detailed and standardized experimental protocols are fundamental to the success of interlaboratory comparisons. Below are representative methodologies for the analysis of nitrosamines using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), based on methods published by regulatory agencies that participated in the collaborative study.



# Protocol 1: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method

This protocol is based on the method developed by the U.S. Food and Drug Administration (FDA) for the determination of nitrosamine impurities in metformin.[4][5]

### 1. Sample Preparation:

- Drug Substance: Accurately weigh approximately 400 mg of the drug substance into a 15 mL glass centrifuge tube. Add 4.0 mL of methanol.
- Drug Product (Tablets): Crush a suitable number of tablets to achieve a target concentration
  of 100 mg/mL of the active pharmaceutical ingredient (API) in methanol and transfer to a 15
  mL glass centrifuge tube. Add the appropriate volume of methanol.
- Extraction: Mix the sample solution using a vortex mixer. Shake the sample for 40 minutes using a mechanical wrist-action shaker.
- Centrifugation & Filtration: Centrifuge the sample for 15 minutes at approximately 4500 rpm.
   Filter the supernatant through a 0.22 μm PVDF syringe filter, discarding the initial 1 mL of filtrate. Transfer the filtered sample into an HPLC vial for analysis.[4]

#### 2. LC-HRMS Instrumentation and Conditions:

- HPLC System: A UHPLC system equipped with a temperature-controlled autosampler and column compartment.
- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q Exactive Hybrid Quadrupole-Orbitrap).
- Column: Phenomenex Kinetex® 2.6 μm Biphenyl 100 Å, 150 x 3.0 mm.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in methanol.
- Flow Rate: 0.4 mL/min.



- Column Temperature: 40 °C.
- Detection: The analytes are ionized by electrospray ionization (ESI) and detected by the high-resolution mass spectrometer, monitoring the accurate mass-to-charge ratio (m/z) of the protonated impurity ions.[4]

# Protocol 2: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method

This protocol is representative of methods used by European Official Medicines Control Laboratories (OMCLs) for nitrosamine analysis in metformin.[6]

- 1. Sample Preparation:
- Extraction: A specific amount of the powdered drug product or API is weighed into a centrifuge tube. A suitable extraction solvent, often dichloromethane or a mixture containing it, is added.
- Internal Standard: An isotopically labeled internal standard (e.g., NDMA-d6) is added to the sample.
- Shaking & Centrifugation: The sample is vigorously shaken or vortexed to ensure efficient extraction of the nitrosamines, followed by centrifugation to separate the solid material.
- Filtration: An aliquot of the supernatant is filtered before injection into the GC-MS/MS system.
- 2. GC-MS/MS Instrumentation and Conditions:
- GC System: A gas chromatograph equipped with a direct injection port or headspace sampler.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Column: A capillary column suitable for the separation of volatile and semi-volatile nitrosamines (e.g., a 5% phenyl-methylpolysiloxane phase).



- Injection Mode: Direct liquid injection.
- · Carrier Gas: Helium.
- Ionization Mode: Electron Ionization (EI).
- Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of target nitrosamines.

## **Mandatory Visualizations**

The following diagrams illustrate key pathways and workflows relevant to nitrosamine analysis.



Click to download full resolution via product page

Caption: Metabolic activation pathway of nitrosamines leading to DNA damage.





Click to download full resolution via product page

Caption: General experimental workflow for nitrosamine analysis in pharmaceuticals.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. International Regulatory Collaboration on the Analysis of Nitrosamines in Metformin-Containing Medicines - European Directorate for the Quality of Medicines & HealthCare [edgm.eu]
- 2. International Regulatory Collaboration on the Analysis of Nitrosamines in Metformin-Containing Medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OMCLs participate in international regulatory collaboration on the analysis of nitrosamines in metformin-containing medicines European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. Nitrosamine testing activities of the OMCL Network European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- To cite this document: BenchChem. [A Guide to Inter-Laboratory Comparison of Nitrosamine Analysis in Pharmaceuticals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12392644#inter-laboratory-comparison-of-nitrosamine-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



## Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com